r-(+)-bisoprolol

Beta-Blocker Selectivity Enantiomer Pharmacology Cardiovascular Research

R-(+)-bisoprolol (CAS 111051-40-2) is the pharmacologically inactive enantiomer of bisoprolol, showing 30-80× lower β1-affinity than S-(-)-bisoprolol. Its preferential CYP2D6 metabolism (R/S intrinsic clearance 1.50) and distinct renal secretion (S/R clearance 0.68) make it an indispensable chiral reference standard for HPLC/LC-MS/MS method validation and stereoselective pharmacokinetic studies. Procure this high-purity enantiomer to ensure reproducible data in PET radioligand synthesis, in vitro transporter assays, and β1-adrenoceptor negative-control experiments. Enantiopure material only—racemic substitution invalidates results.

Molecular Formula C18H31NO4
Molecular Weight 325.4 g/mol
CAS No. 111051-40-2
Cat. No. B011590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namer-(+)-bisoprolol
CAS111051-40-2
Molecular FormulaC18H31NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
InChIInChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m1/s1
InChIKeyVHYCDWMUTMEGQY-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(+)-Bisoprolol (CAS 111051-40-2) Procurement Guide: Enantiomer-Specific Properties and Differentiation


R-(+)-bisoprolol (CAS 111051-40-2) is the (R)-(+)-enantiomer of bisoprolol, a clinically utilized β1-adrenergic receptor antagonist employed in the management of hypertension and heart failure [1]. While marketed bisoprolol is a racemic mixture of (R)-(+)- and (S)-(−)-enantiomers, the pharmacological activity resides almost exclusively in the (S)-enantiomer [2]. Consequently, R-(+)-bisoprolol is not intended for therapeutic β-blockade but serves critical roles as a research tool, particularly as a precursor for radiolabeled tracers in PET imaging [3], and as a reference standard in chiral separation and pharmacokinetic studies [4]. Its distinct metabolic and renal clearance profiles compared to the (S)-enantiomer make it essential for investigations into stereoselective drug disposition.

Why R-(+)-Bisoprolol Cannot Be Substituted with Racemic Bisoprolol or Its S-(-)-Enantiomer


Generic substitution of R-(+)-bisoprolol with racemic bisoprolol or the S-(-)-enantiomer is invalid for most research and analytical applications due to profound differences in stereoselective disposition, metabolism, and pharmacological activity. The β-blocking potency of S-(-)-bisoprolol is 30 to 80 times greater than that of R-(+)-bisoprolol [1], making the R-enantiomer unsuitable for pharmacological studies requiring β1-adrenoceptor antagonism. Conversely, R-(+)-bisoprolol is preferentially metabolized by CYP2D6 (R/S intrinsic clearance ratio of 1.50) [2] and exhibits a distinct renal secretion profile (S/R clearance ratio of 0.68) [3], which are critical variables in stereoselective pharmacokinetic investigations. In PET imaging, only the enantiomerically pure (R)- or (S)-form can serve as a specific radioligand precursor [4]. Substitution with the racemate introduces uncontrolled chiral variables, confounding experimental outcomes and compromising data reproducibility in studies of drug metabolism, transport, and receptor imaging.

Quantitative Differentiation of R-(+)-Bisoprolol from S-(-)-Bisoprolol and Racemic Comparators


β1-Selectivity and Pharmacological Activity: Racemic vs. Enantiomers

The β-blocking activity of bisoprolol is highly stereoselective. The (S)-(-)-enantiomer accounts for essentially all of the β1-adrenergic antagonism, with a potency 30 to 80 times greater than that of the (R)-(+)-enantiomer [1]. This is corroborated by racemic bisoprolol's high selectivity for the β1-adrenoceptor over the β2-adrenoceptor, a property that is driven by the active (S)-enantiomer. In whole-cell binding assays using human receptors, racemic bisoprolol exhibited a 42.7-fold selectivity for β1-AR over β2-AR [2]. In rat models, the selectivity was even higher at 263-fold [2]. Other β-blockers show different selectivity profiles: atenolol is 35-fold β1-selective, and carvedilol is 4.4-fold β2-selective [2] [3]. Therefore, R-(+)-bisoprolol is the appropriate choice as a negative control or reference standard when investigating the contribution of the (S)-enantiomer to β-blockade.

Beta-Blocker Selectivity Enantiomer Pharmacology Cardiovascular Research

Stereoselective Metabolism by CYP2D6: R-(+)-Bisoprolol vs. S-(-)-Bisoprolol

R-(+)-bisoprolol undergoes preferential oxidative metabolism by the polymorphic enzyme CYP2D6 compared to its antipode. In vitro studies using human recombinant CYP2D6 demonstrate that the intrinsic clearance for O-deisopropylation of R-(+)-bisoprolol is 1.50 times higher than that of S-(-)-bisoprolol [1]. This stereoselectivity is consistent with in vivo findings in humans, where the metabolic clearance of R-(+)-bisoprolol was significantly greater than that of S-(-)-bisoprolol (S/R ratio: 0.79 ± 0.03, p < 0.05) [2]. In contrast, metabolism by CYP3A4 is not stereoselective [1]. This specific, quantifiable difference in CYP2D6-mediated clearance makes R-(+)-bisoprolol an essential probe for studying CYP2D6 activity and pharmacogenomic variability, distinct from the S-enantiomer or the racemate.

Drug Metabolism Cytochrome P450 Stereoselectivity CYP2D6

Stereoselective Renal Tubular Secretion: S-(-)- vs. R-(+)-Bisoprolol

Renal elimination of bisoprolol enantiomers also exhibits stereoselectivity, particularly in the tubular secretion pathway. In a human study following oral administration of 20 mg racemic bisoprolol, the mean clearance due to renal tubular secretion for S-(-)-bisoprolol was lower than that for R-(+)-bisoprolol. This is quantified by an S/R clearance ratio of 0.68, indicating a moderate degree of stereoselective renal tubular secretion favoring the R-enantiomer [1]. This finding demonstrates that the kidneys do not handle the two enantiomers identically. While both enantiomers undergo glomerular filtration and tubular reabsorption, the active secretory process discriminates between them, leading to a net difference in their urinary excretion profiles.

Renal Clearance Drug Transporters Stereoselective Secretion

In Vivo Pharmacokinetic Profile in Canine Model: S-(-)- vs. R-(+)-Bisoprolol

In a preclinical model using beagle dogs, the pharmacokinetic profiles of the two enantiomers differed significantly following administration of the racemate. The area under the plasma concentration-time curve (AUC) for S-(-)-bisoprolol was approximately 1.5 times higher than that of R-(+)-bisoprolol, and its elimination half-life (t1/2) was approximately 1.4 times longer [1]. This translates to a more prolonged systemic exposure to the pharmacologically active S-enantiomer. No chiral inversion or enantiomer-enantiomer interaction was observed, confirming the inherent difference in their disposition [1]. The difference was attributed to stereoselective metabolic clearance, which was also demonstrated in vitro using dog liver microsomes [1].

Pharmacokinetics Preclinical Model Stereoselective Disposition

PET Radiotracer Precursor: Enantiomer-Specific Uptake and Binding

The utility of R-(+)-bisoprolol is demonstrated in its role as a chiral precursor for the synthesis of carbon-11 labeled radiotracers for positron emission tomography (PET). Researchers successfully synthesized both (R)-(+)- and (S)-(-)-[11C]bisoprolol to assess the β1-adrenoceptor subtype in the human heart and brain [1]. Preliminary evaluation in rats showed that approximately 30% of the heart uptake of [11C](S)-bisoprolol was due to specific binding [1]. Furthermore, high uptake of the tracer was observed in rat brain areas rich in β-adrenergic receptors, such as the pituitary (1.8 ± 0.3% ID at 30 min), and this uptake was significantly blocked (51%, p < 0.05) by pre-treatment with unlabeled bisoprolol, confirming target specificity [1]. The (R)-enantiomer serves as the necessary inactive control or for comparative distribution studies in these imaging applications.

PET Imaging Radioligand β1-Adrenoceptor Neuroimaging

Defined Research Applications for R-(+)-Bisoprolol Based on Its Differentiated Profile


Chiral Reference Standard for Stereoselective Pharmacokinetic Studies

As demonstrated, R-(+)-bisoprolol exhibits a significantly higher metabolic clearance by CYP2D6 (R/S ratio: 1.50) [1] and a distinct renal secretion profile (S/R ratio: 0.68) [2] compared to S-(-)-bisoprolol. This makes the pure R-enantiomer an indispensable analytical reference standard for developing and validating chiral separation methods (e.g., HPLC, LC-MS/MS) used to quantify enantiomer-specific plasma concentrations in clinical and preclinical pharmacokinetic studies. It allows for the precise determination of enantiomeric ratios, which is critical for assessing the impact of genetic polymorphisms (e.g., CYP2D6 poor metabolizers) or drug-drug interactions on the disposition of racemic bisoprolol.

Inactive Control for In Vitro and In Vivo Pharmacological Assays

Given that the β-blocking activity of bisoprolol resides almost exclusively in the (S)-(-)-enantiomer, which is 30-80 times more potent than the (R)-(+)-enantiomer [3], R-(+)-bisoprolol serves as an ideal negative control in experiments designed to probe β1-adrenoceptor function. Researchers can use the R-enantiomer to distinguish receptor-mediated effects from potential off-target or non-specific actions of the bisoprolol molecule. This application is particularly relevant in cardiovascular and neuroscience research, where isolating β1-AR signaling is paramount.

Chiral Precursor for PET Radiotracer Synthesis

The enantiomerically pure R-(+)-bisoprolol is a required starting material for the radiosynthesis of [11C](R)-bisoprolol [4]. This labeled compound is used as a control radioligand in PET imaging studies aimed at visualizing and quantifying β1-adrenoceptors in the heart and brain. Its use is essential for correcting for non-specific binding and free tracer distribution, thereby improving the accuracy and specificity of the quantitative PET signal derived from the active (S)-enantiomer radiotracer.

Substrate for In Vitro Transporter and CYP2D6 Phenotyping Assays

The preferential metabolism of R-(+)-bisoprolol by CYP2D6 (R/S intrinsic clearance: 1.50) [1] and its distinct renal tubular secretion profile [2] make it a valuable probe substrate for in vitro assays. It can be used to phenotype the activity of recombinant CYP2D6 enzyme batches or to study the stereoselectivity of renal drug transporters (e.g., OCT2, MATE1) in cell-based uptake and inhibition assays. The higher clearance rate offers improved assay sensitivity for detecting modulators of these pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for r-(+)-bisoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.